

Application of Tricaprylin in Nanoparticle Synthesis for Enhanced Drug Delivery

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Tricaprylin*

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Introduction

Tricaprylin, a triglyceride of caprylic acid, serves as a key excipient in the formulation of various nanoparticle-based drug delivery systems. Its biocompatibility, biodegradability, and ability to solubilize a wide range of lipophilic drugs make it an ideal component for creating stable and effective nanocarriers. This document provides detailed application notes and experimental protocols for the synthesis of **tricaprylin**-based nanoparticles for the delivery of therapeutic agents such as triptolide, paclitaxel, and docetaxel. The protocols outlined below are intended to serve as a comprehensive guide for researchers in the field of nanomedicine and drug delivery.

Quantitative Data Summary

The following tables summarize the key quantitative parameters of **tricaprylin**-based nanoparticles loaded with different drugs, providing a comparative overview of their physicochemical properties.

Table 1: Triptolide-Loaded Nanostructured Lipid Carriers (NLCs)

Formulation	Particle Size (nm)	Polydispersity Index (PDI)	Encapsulation Efficiency (%)	Drug Loading (%)	Reference
Triptolide-NLC	231.8 ± 4.3	< 0.2	71.6	Not Reported	[1]
Triptolide-NLC	139.6 ± 2.53	Not Reported	97.15 ± 9.46	10.35 ± 1.12	[2]

Table 2: Paclitaxel-Loaded Nanoemulsions

Formulation	Particle Size (nm)	Polydispersity Index (PDI)	Encapsulation Efficiency (%)	Drug Loading (%)	Reference
Paclitaxel Nanoemulsion	264.7	< 0.2	70.4 - 80.2	Not Reported	[3]
Paclitaxel Nanoemulsion	~206	~0.1	~97	Not Reported	[4]

Table 3: Docetaxel-Loaded Solid Lipid Nanoparticles (SLNs)

Formulation	Particle Size (nm)	Polydispersity Index (PDI)	Encapsulation Efficiency (%)	Drug Loading (%)	Reference
Docetaxel-SLN	180	0.2	> 98	Not Reported	[5]
Docetaxel-SLN	178.4 ± 2.3	< 0.2	Not Reported	2.4 - 2.8	[6] [7]
Docetaxel-SLN	128	0.2	86	2	[8]

Experimental Protocols

This section provides detailed, step-by-step methodologies for the synthesis of **tricaprylin**-based nanoparticles for drug delivery.

Triptolide-Loaded Nanostructured Lipid Carriers (NLCs) via Microemulsion Technique

This protocol describes the preparation of NLCs encapsulating the anti-inflammatory and anti-cancer agent, triptolide. **Tricaprylin** is utilized here as the liquid lipid component.

Materials:

- Triptolide (TP)
- Solid Lipid: Compritol® 888 ATO
- Liquid Lipid: **Tricaprylin** (Capryol™ 90)
- Surfactant: Cremophor® RH40
- Co-surfactant 1: Lipoid E 80 (Phosphatidylcholine)
- Co-surfactant 2: Transcutol® HP

- Purified Water

Equipment:

- Magnetic stirrer with heating plate
- Vortex mixer
- Filtration apparatus with 1 μm membrane filters
- Particle size analyzer
- High-performance liquid chromatography (HPLC) system

Protocol:

- Preparation of the Lipid Phase:
 - Weigh and combine the solid lipid (Compritol® 888 ATO) and the liquid lipid (**Tricaprylin**) in a suitable glass vial. A common ratio is 80:20 (w/w) of solid to liquid lipid.
 - Add triptolide to the lipid mixture. The lipid to drug ratio can be optimized, for instance, starting at 55:1 (w/w).[\[1\]](#)
 - Add the surfactant (Cremophor® RH40) and co-surfactants (Lipoid E 80 and Transcutol® HP) to the lipid-drug mixture. A representative weight ratio of TP:lipids:Cremophor RH40:Lipoid E 80:Transcutol HP is 1:55:42:6.5:6.5.[\[1\]](#)
- Formation of the Microemulsion:
 - Heat the mixture to 85°C on a magnetic stirrer with continuous stirring until a clear, homogenous oil phase is obtained.
 - In a separate beaker, heat purified water to 85°C.
 - Slowly add the heated aqueous phase to the oil phase while stirring vigorously to form a clear, optically transparent microemulsion.

- Formation of NLCs:
 - Prepare a beaker of cold water (2-4°C).
 - Disperse the hot microemulsion into the cold water under vigorous stirring. A common ratio is 1:5 (microemulsion:cold water).^[1]
 - The rapid cooling of the microemulsion leads to the precipitation of the lipid phase, forming the NLCs.
- Purification and Storage:
 - Filter the NLC dispersion through a 1 µm membrane filter to remove any aggregates.
 - Store the resulting Triptolide-NLC dispersion at 4°C.

Characterization:

- Particle Size and Polydispersity Index (PDI): Determined by Dynamic Light Scattering (DLS).
- Encapsulation Efficiency (EE%) and Drug Loading (DL%): Quantified by separating the free drug from the NLCs (e.g., by ultrafiltration) and measuring the drug concentration in both fractions using HPLC.

$EE (\%) = [(Total\ drug\ amount - Free\ drug\ amount) / Total\ drug\ amount] \times 100$
 $DL (\%) = [Weight\ of\ drug\ in\ nanoparticles / Weight\ of\ nanoparticles] \times 100$

Paclitaxel-Loaded Nanoemulsion via High-Pressure Homogenization

This protocol details the formulation of a nanoemulsion for the delivery of the chemotherapeutic drug paclitaxel, using **tricaprylin** as the oil phase.

Materials:

- Paclitaxel
- Oil Phase: **Tricaprylin**

- Surfactant: Egg Phosphatidylcholine
- Co-surfactant: Tween 80
- Stabilizer: Polyethyleneglycol-modified distearoyl phosphatidylethanolamine (DSPE-PEG)
- Organic Solvents: Chloroform and Methanol
- Aqueous Phase: Purified Water

Equipment:

- High-pressure homogenizer
- Rotary evaporator
- Probe sonicator
- Particle size analyzer
- HPLC system

Protocol:

- Preparation of the Oil Phase:
 - Dissolve paclitaxel, **tricaprylin**, egg phosphatidylcholine, Tween 80, and DSPE-PEG in a mixture of chloroform and methanol.
- Film Formation:
 - Remove the organic solvents using a rotary evaporator at 40°C to form a thin lipid film on the wall of the flask.
- Hydration and Pre-emulsion Formation:
 - Add a specific volume of purified water to the lipid film.
 - Hydrate the film by gentle agitation to form a crude emulsion.

- High-Pressure Homogenization:
 - Subject the crude emulsion to high-pressure homogenization. The number of passes and the pressure should be optimized to achieve the desired particle size and uniformity. For instance, homogenization can be performed for several cycles at pressures ranging from 100 to 1500 bar.
- Purification and Sterilization:
 - The resulting nanoemulsion can be filtered through a 0.22 µm filter for sterilization.
 - Store the paclitaxel-loaded nanoemulsion at 4°C.

Characterization:

- Droplet Size and PDI: Measured by DLS.
- Zeta Potential: Determined to assess the surface charge and stability of the nanoemulsion.
- Encapsulation Efficiency and Drug Loading: Determined using methods similar to those described for NLCs.

Docetaxel-Loaded Solid Lipid Nanoparticles (SLNs) via Emulsion/Solvent Evaporation Method

This protocol describes the synthesis of SLNs containing the anticancer drug docetaxel, where **tricaprylin** can be a component of the lipid core.

Materials:

- Docetaxel (DCX)
- Solid Lipid: Trimyristin (or other high melting point triglycerides)
- Phospholipid: Egg Phosphatidylcholine (ePC)
- PEGylated Lipid: 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[amino(polyethylene glycol)-2000] (DSPE-PEG2000)

- Surfactant: Poloxamer 188 (Pluronic F68)
- Organic Solvent: Dichloromethane (DCM)
- Aqueous Phase: 0.1% (w/v) Poloxamer 188 aqueous solution

Equipment:

- Probe sonicator
- Magnetic stirrer with heating plate
- Ultrafiltration device (e.g., Amicon)
- Particle size analyzer
- HPLC system

Protocol:

- Preparation of the Organic Phase:
 - Dissolve docetaxel, trimyristin, ePC, and DSPE-PEG2000 in dichloromethane. A representative weight ratio is 1:20:10:2 (DCX:Trimyristin:ePC:DSPE-PEG2000).[\[6\]](#)
- Emulsification:
 - Add the organic phase to the aqueous phase (0.1% Poloxamer 188 solution).
 - Emulsify the mixture using a probe sonicator. For example, sonicate for 40 seconds at 50% intensity while keeping the vial in an ice bath to prevent overheating.[\[6\]](#)
- Solvent Evaporation:
 - Stir the resulting emulsion at 400 rpm in a water bath at 65°C for 15 minutes to evaporate the dichloromethane.[\[6\]](#)
 - Continue stirring for an additional hour at room temperature.

- Concentration and Purification:
 - Concentrate the nanoparticle suspension using an ultrafiltration device (e.g., 30,000 MWCO) by centrifugation (e.g., 490g for 25 minutes at 4°C).[6]
 - Briefly sonicate the concentrated SLN suspension to break up any aggregates.
- Storage:
 - Store the docetaxel-loaded SLNs at 4°C.

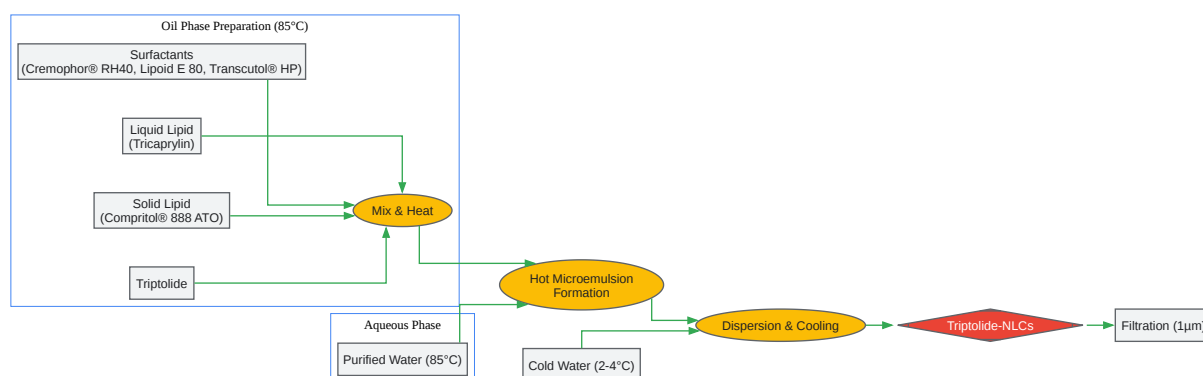
Characterization:

- Particle Size, PDI, and Zeta Potential: Analyzed using DLS.
- Drug Content and Encapsulation Efficiency: Determined by HPLC after separating the encapsulated drug from the free drug.

Visualization of Methodologies and Signaling Pathways

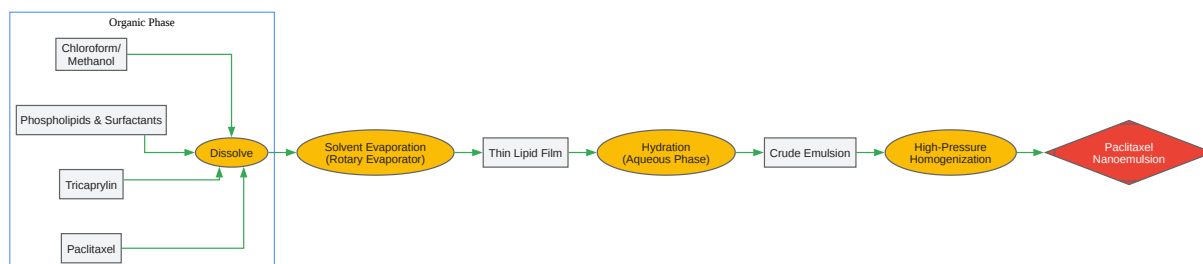
The following diagrams, generated using the DOT language, illustrate the experimental workflows and the cellular signaling pathways affected by the delivered drugs.

Experimental Workflows



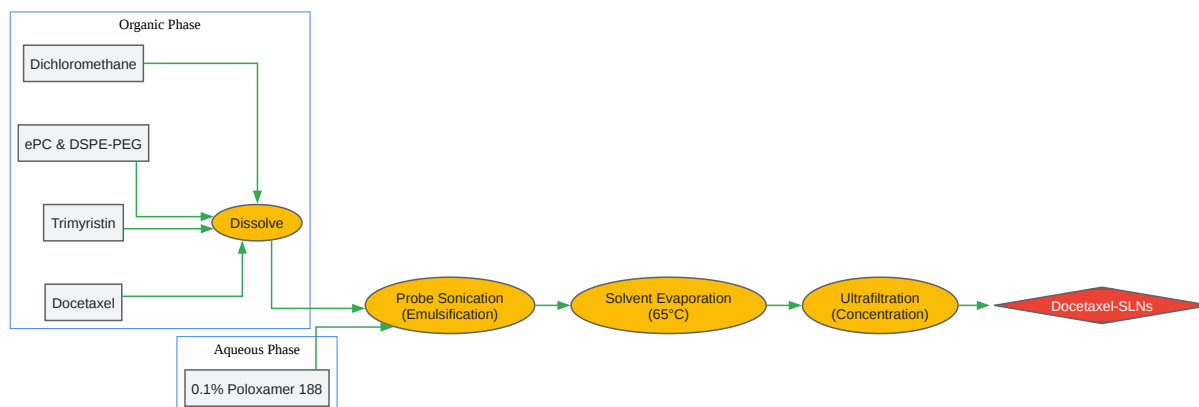
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Caption: Workflow for Triptolide-NLC synthesis via microemulsion.



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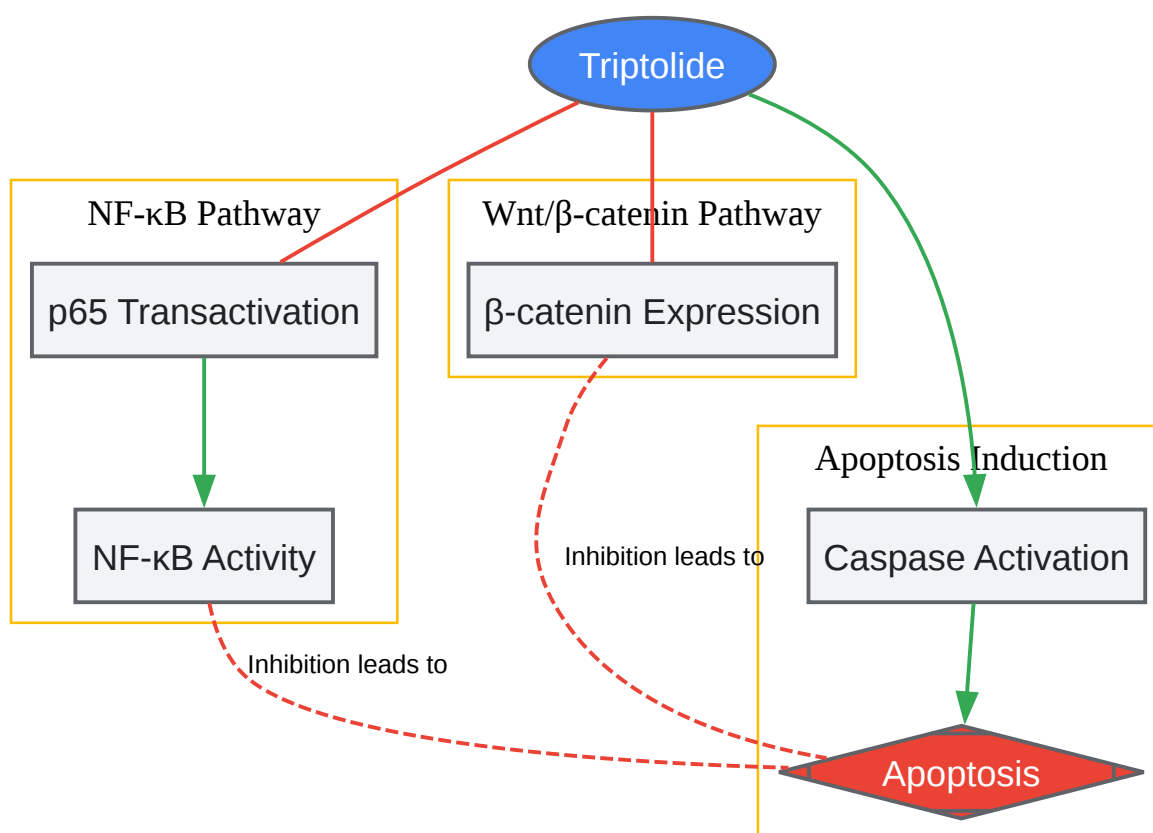
Caption: Workflow for Paclitaxel Nanoemulsion synthesis.



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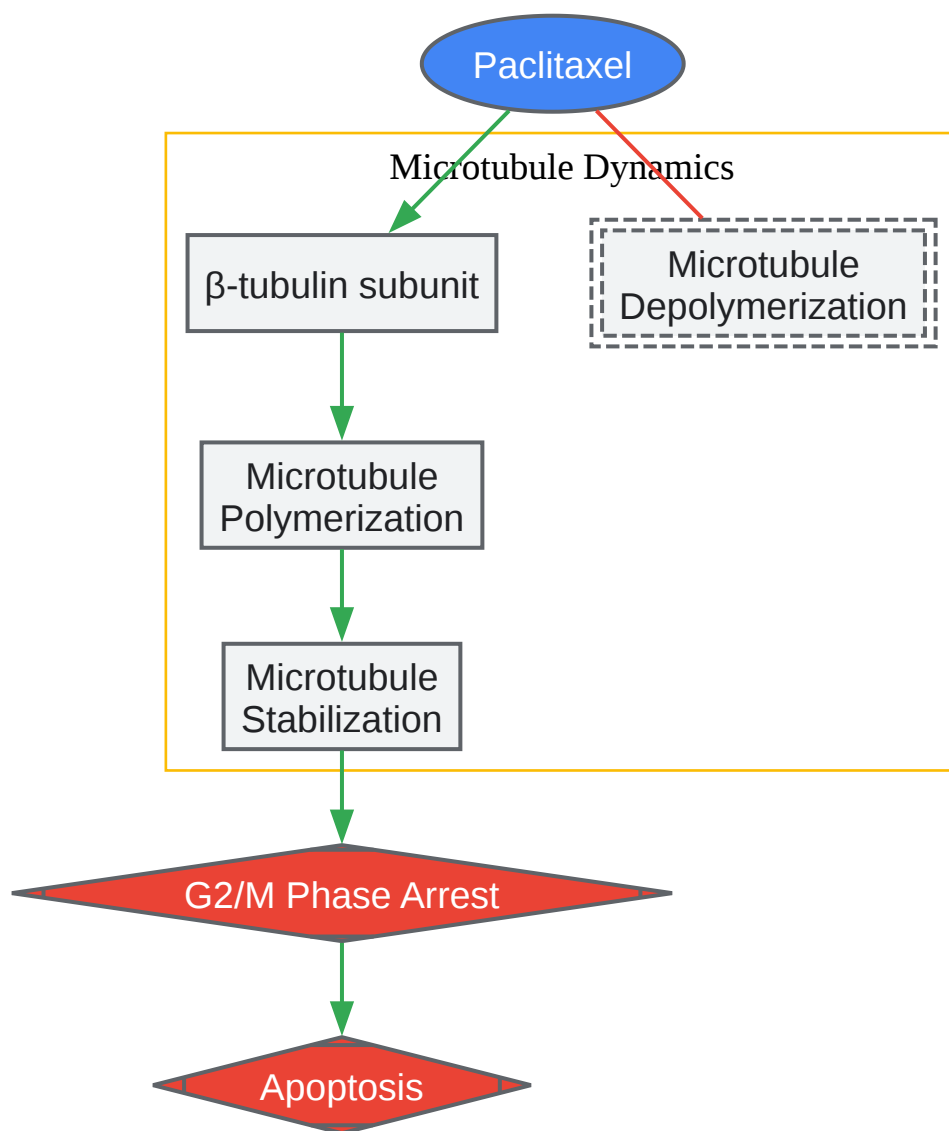
Caption: Workflow for Docetaxel-SLN synthesis.

Signaling Pathways



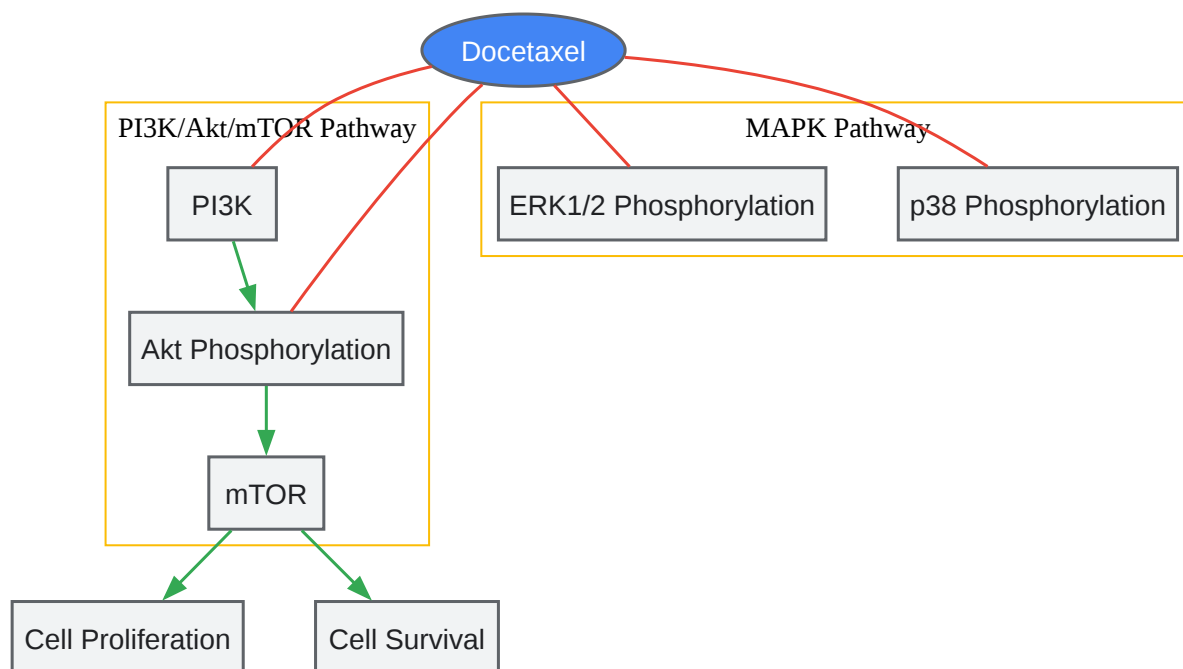
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Caption: Triptolide's mechanism of action.



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Caption: Paclitaxel's mechanism of action.



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Caption: Docetaxel's mechanism of action.

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- To cite this document: BenchChem. [Application of Tricaprylin in Nanoparticle Synthesis for Enhanced Drug Delivery]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1683027#tricaprylin-applications-in-nanoparticle-synthesis-for-drug-delivery]

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